Cas no 144-62-7 (Oxalic acid)

Oxalic acid (C₂H₂O₄) is a dicarboxylic acid widely used in industrial and laboratory applications due to its strong chelating and reducing properties. It appears as a white crystalline powder, soluble in water and alcohol. A key advantage is its effectiveness as a rust remover and cleaning agent, particularly for metal surfaces and wood bleaching. In analytical chemistry, it serves as a primary standard for titrations due to its high purity and stability. Additionally, oxalic acid is employed in textile and leather processing as a mordant. Its ability to form stable complexes with metal ions makes it valuable in wastewater treatment and mineral extraction processes. Proper handling is essential due to its corrosive nature.
Oxalic acid structure
Oxalic acid structure
Product Name:Oxalic acid
CAS No:144-62-7
MF:C2H2O4
MW:90.0349
MDL:MFCD00002573
CID:36534
PubChem ID:971
Update Time:2025-11-02

Oxalic acid Chemical and Physical Properties

Names and Identifiers

    • Oxalic acid
    • OXALIC ACID REAGENT
    • OXALIC ACID STANDARD
    • OXALATE ION CHROMATOGRAPHY STANDARD
    • PH STANDARD SOLUTION OXALATE BUFFER
    • BETZ 0295
    • ETHANEDIOIC ACID
    • OXALIC ACID(P)
    • Oxalicacid,0.1Nstandardsolution2.5LT
    • Aktisal
    • Aquisal
    • DeerClean
    • HOOCCOOH
    • Oxaalzuur
    • oxalic
    • Oxalic acid, 0.1 N standard solution
    • Oxalic acid Ethanedioic acid acide oxalique
    • Oxalic acid anhydrous
    • Ethanedionic acid
    • Kleesαure
    • Oxalsαure
    • NSC 62774
    • Oxiric acid
    • Oxalsaeure
    • Kyselina stavelova
    • Acide oxalique
    • Acido ossalico
    • Acidum oxalicum
    • Caswell No. 625
    • Oxaalzuur [Dutch]
    • Oxalsaeure [German]
    • Acide oxalique [French]
    • Acido ossalico [Italian]
    • Kyselina stavelova [Czech]
    • EPA Pesticide Chemical Code 009601
    • Ethane-1,2-dioic acid
    • C2H2O4
    • Oxalate
    • Ethandisaeure
    • ox
    • ethanedioic acid, ion(2-)
    • H2ox
    • OXALATE ION
    • Oxalic acid standard titration solution
    • Oxalic acid;Ethanedioic acid
    • MDL: MFCD00002573
    • Inchi: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
    • InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-N
    • SMILES: O([H])C(C(=O)O[H])=O
    • BRN: 0385686

Computed Properties

  • Exact Mass: 89.99530
  • Monoisotopic Mass: 89.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 71.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Functional 3D Acceptor Count: 4
  • Functional 3D Anion Count: 2
  • isomeric RMSD: 0.4
  • CID conformational isomer Count: 1
  • Topological Polar Surface Area: 74.6
  • Molecular Weight: 90.03
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.3
  • Rotatable Bond Count: 1

Experimental Properties

  • Color/Form: Colourless transparent crystal
  • Density: 1.9
  • Melting Point: 189.5 °C (dec.) (lit.)
  • Boiling Point: 365.1°C (estimate)
  • Flash Point: 101-157°C
  • Refractive Index: 1.4261 (estimate)
  • PH: 1 (100g/l, H2O, 20℃)
  • Solubility: water: soluble108g/L at 25°C
  • Water Partition Coefficient: 90 g/L (20 ºC)
  • Stability/Shelf Life: Stable, but moisture sensitive. Incompatible with metals.
  • PSA: 74.60000
  • LogP: -0.84440
  • Odor: Odorless.
  • pka: 1.23(at 25℃)
  • Merck: 14,6911
  • Sublimation Point: 101-157 ºC
  • Vapor Pressure: <0.01 mmHg ( 20 °C)
  • Color/Form: 0.1 M (COOH)2 (0.2N)
  • Sensitiveness: Sensitive to humidity
  • Solubility: Soluble in ethanol, soluble in water, slightly soluble in ether, insoluble in benzene and chloroform

Oxalic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302,H312
  • Warning Statement: P280
  • Hazardous Material transportation number:UN 3261 8/PG 3
  • WGK Germany:1
  • Hazard Category Code: 21/22-41
  • Safety Instruction: S24/25-S23-S36/37/39-S27-S26
  • RTECS:RO2450000
  • Hazardous Material Identification: Xn
  • Hazard Level:8
  • Packing Group:III
  • Risk Phrases:R21/22
  • TSCA:Yes
  • Storage Condition:Store below +30°C.
  • HazardClass:8
  • PackingGroup:III

Oxalic acid Customs Data

  • HS CODE:29171110
  • Customs Data:

    China Customs Code:

    2917111000

Oxalic acid Pricemore >>

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Oxalic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  rt
1.2 Solvents: Acetic acid ;  4 h, 70 °C
1.3 Solvents: Acetone
Reference
Process for preparation of atracurium besylate with improved isomeric ratio
Anonymous, IP.com Journal, 2009, ,

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
1.2 Solvents: Toluene ;  48 h, 80 °C
1.3 Solvents: Ethanol
Reference
Method for purifying Cisatracurium besylate
, China, , ,

Production Method 3

Reaction Conditions
Reference
Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters
Stenlake, John B.; Waigh, Roger D.; Dewar, George H.; Dhar, Nirmal C.; Hughes, Roy; et al, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

Production Method 4

Reaction Conditions
1.1 Solvents: Water ;  rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.3 Solvents: Dichloromethane ;  rt
1.4 Solvents: Isopropanol ;  rt
1.5 Reagents: N-Acetyl-D-leucine ;  rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.8 Solvents: Dichloromethane ;  rt
1.9 Solvents: Acetic acid ;  rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ;  70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ;  rt → 2 °C
1.13 Solvents: Acetone ;  overnight, 2 - 8 °C
Reference
Novel process for the preparation of cisatracurium besylate
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1R:NaOH, C:Pt, 60 min, 60°C
Reference
Effect of pore mesostructure on the electrooxidation of glycerol on Pt mesoporous catalysts
By Anil, Athira et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(31), 16570-16577

Production Method 6

Reaction Conditions
1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar
1.2R:HCl, S:H2O, 6 h, acidify
Reference
One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes
By Schwiedernoch, Renate et al, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

Production Method 7

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Production Method 8

Reaction Conditions
1.1R:H2SO4, 24 h, rt
Reference
Organic Acid Pretreatment of Oil Palm Trunk Biomass for Succinic Acid Production
By Bukhari, Nurul Adela et al, Waste and Biomass Valorization, 2020, 11(10), 5549-5559

Production Method 9

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Production Method 10

Reaction Conditions
1.1R:KOH, C:Carbon, C:Cu, S:H2O, 2 h, 25°C
Reference
Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid
By Miah, Tanvir et al, ChemPhysChem, 2023, 24(7), e202200589

Production Method 11

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Production Method 12

Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Production Method 13

Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Production Method 14

Reaction Conditions
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Reference
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Production Method 15

Reaction Conditions
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
Reference
Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization
By Hu, Yuzhen et al, Catalysis Communications, 2022, 172, 106532

Production Method 16

Reaction Conditions
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
Reference
Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment
By Ding, Yan et al, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

Production Method 17

Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

Production Method 18

Reaction Conditions
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Reference
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Production Method 19

Reaction Conditions
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Reference
A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids
By Lu, Ting et al, Fuel Processing Technology, 2022, 238, 107493

Production Method 20

Reaction Conditions
1.1R:H2O2, C:Cu, S:H2O, 20 min, 160°C
Reference
Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalysts
By Zhang, Qiaozhi et al, Green Chemistry, 2022, 24(17), 6657-6670

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: tert-Butanol ;  reflux
1.2 Solvents: Isopropanol
Reference
Improved Preparation of Silodosin
Liu, Hui ; Lv, Fei; Liu, Yuan, Organic Preparations and Procedures International, 2019, 51(3), 287-293

Production Method 22

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  30 min, rt
1.2 Reagents: Benzenesulfonic acid ;  4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ;  6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ;  basified
1.5 Solvents: Acetone ;  30 min, rt
Reference
Preparation of cisatracurium besylate intermediate
, China, , ,

Production Method 23

Reaction Conditions
Reference
Novel process for the preparation of cisatracurium besylate
, India, , ,

Production Method 24

Reaction Conditions
Reference
Preparation of an antracurium stereoisomer
, World Intellectual Property Organization, , ,

Production Method 25

Reaction Conditions
1.1R:KHCO3, C:15243-48-8, C:Graphite, S:H2O, rt
Reference
CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid
By Bergamini, Linda et al, Solar Energy, 2023, 254, 213-222

Production Method 26

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Production Method 27

Reaction Conditions
1.1R:KOH, C:Cu, S:H2O, 4 h
Reference
A versatile single-copper-atom electrocatalyst for biomass valorization
By Zhou, Yongfang et al, Applied Catalysis, 2023, 324, 122218

Production Method 28

Reaction Conditions
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Reference
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Production Method 29

Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Production Method 30

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Production Method 31

Reaction Conditions
1.1R:KOH, S:H2O, S:PhMe
1.2R:HCl, S:H2O, neutralized
Reference
A Liquid-Liquid-Solid System to Manipulate the Cascade Reaction for Highly Selective Electrosynthesis of Aldehyde
By Huang, Hongling et al, Angewandte Chemie, 2023, 62(4), e202216321

Production Method 32

Reaction Conditions
1.1C:Pt, C:Bi, rt
Reference
PtBi on carbon cloth as efficient flexible electrode for electro-oxidation of liquid fuels
By Ning, Xiaomei et al, Journal of Electroanalytical Chemistry, 2022, 904, 115958

Production Method 33

Reaction Conditions
1.1R:Et4N iodide, S:DMF, 10 h, 0°C
1.2R:HCl, S:H2O, acidify
Reference
Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2
By Zhao, Zhiwei et al, Angewandte Chemie, 2023, 62(3), e202214710

Production Method 34

Reaction Conditions
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Reference
Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions
By Naik, Keerti M. et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Production Method 35

Reaction Conditions
1.1R:S:H2O, 30 min, rt; 24 h, 200°C
Reference
Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis
By Yang, Jianing et al, ACS Nano, 2022, 16(9), 15215-15225

Production Method 36

Reaction Conditions
1.1 Solvents: Chloroform ;  4 h, rt
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ;  pH 3, 20 °C
Reference
Method for synthesizing landiolol hydrochloride
, China, , ,

Production Method 37

Reaction Conditions
1.1C:2171486-34-1, 48 h, 25°C
Reference
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

Production Method 38

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  < 20 °C; 12 h, < 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ;  rt; rt → 50 °C; 2 h, 50 °C
Reference
A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir
Shi, Yubai; Wang, Yanfang; Ma, Shaohua, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534

Production Method 39

Reaction Conditions
1.1 Reagents: Sodium bisulfate Solvents: tert-Butyl methyl ether ,  Water ;  3 h, rt; 30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ,  Di-tert-butyl dicarbonate Solvents: tert-Butanol ,  tert-Butyl methyl ether ;  1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ;  1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ;  30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ;  2.5 h, 22 - 27 °C
Reference
Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir
Tanoury, Gerald J.; Chen, Minzhang; Dong, Yong; Forslund, Raymond; Jurkauskas, Valdas; et al, Organic Process Research & Development, 2014, 18(10), 1234-1244

Oxalic acid Raw materials

Oxalic acid Preparation Products

Oxalic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:144-62-7)Oxalic acid
Order Number:sfd1099
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:144-62-7)Oxalic acid
Order Number:LE6872;LE2466890;LE9488
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:50
Price ($):discuss personally
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Oxalic acid Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Oxalic acid

The Comprehensive Guide to Oxalic Acid (CAS No. 144-62-7): Properties, Applications, and Market Insights

Oxalic acid (CAS No. 144-62-7) is a naturally occurring organic compound with the chemical formula C2H2O4. It is widely recognized for its versatile applications across various industries, including cleaning agents, textile processing, and food preservation. This article delves into the properties, uses, and emerging trends surrounding this essential chemical.

One of the most frequently searched questions about oxalic acid is: "Is oxalic acid safe for home use?" The answer depends on proper handling and dilution. When used correctly, it serves as an effective rust remover and wood bleach, making it popular among DIY enthusiasts and professionals alike.

In the agricultural sector, oxalic acid uses extend to beehive cleaning and varroa mite control, addressing a growing concern among beekeepers worldwide. Recent studies also explore its potential in battery technology, particularly in improving the performance of lithium-ion batteries.

The global market for oxalic acid dihydrate (its most common form) is experiencing steady growth, driven by increasing demand from the pharmaceutical industry where it serves as a precursor for certain medications. Environmental applications are also gaining traction, with research into its role in wastewater treatment processes.

For those wondering about "oxalic acid vs citric acid for cleaning", both have distinct advantages. While citric acid works well for general cleaning, oxalic acid proves superior for specific tasks like stain removal on concrete or restoring weathered wood surfaces.

In food applications, oxalic acid naturally occurs in many plants, including spinach and rhubarb. The food-grade version finds use as an acidity regulator (E297) in certain processed foods. However, consumers often search for "how to reduce oxalic acid in food", highlighting the importance of proper cooking methods to minimize its presence.

The production of oxalic acid from sugar through oxidation processes represents an important industrial method. Recent advancements focus on more sustainable production techniques, responding to the chemical industry's push toward green chemistry principles.

Safety remains a top concern, with many searching for "oxalic acid safety precautions". Proper ventilation, protective equipment, and understanding appropriate concentrations are crucial when working with this compound. The development of oxalic acid substitutes for certain applications continues to be an active area of research.

Emerging applications in nanotechnology demonstrate the compound's versatility, where it assists in the synthesis of various nanomaterials. This expands its relevance in cutting-edge fields beyond traditional uses, making oxalic acid research increasingly important in materials science.

For those in the textile industry, understanding oxalic acid in dyeing processes is essential. It serves multiple functions from pH adjustment to assisting in the application of certain dyes, contributing to more efficient and sustainable textile production methods.

The future of oxalic acid technology looks promising, with ongoing investigations into its potential in carbon capture applications and as a component in innovative cleaning formulations. As environmental regulations tighten globally, the demand for effective yet eco-friendly chemicals like oxalic acid will likely increase.

When purchasing oxalic acid for industrial use, buyers should consider factors like purity levels, packaging options, and supplier reliability. The development of high-purity oxalic acid grades continues to meet the stringent requirements of advanced manufacturing processes.

In conclusion, oxalic acid (CAS No. 144-62-7) remains a chemical of significant importance across multiple sectors. From traditional applications in cleaning and textile processing to emerging uses in advanced technologies, this versatile compound continues to find new relevance in our modern industrial landscape.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:144-62-7)Oxalic acid
sfd1099
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:144-62-7)Oxalic acid
LE6872;LE2466890;LE9488
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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